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Compound of Interest

Compound Name: 1,3-Dioleoyl-2-myristoyl glycerol

Cat. No.: B3026147 Get Quote

Introduction

1,3-Dioleoyl-2-myristoyl glycerol, abbreviated as OΜO or TG(18:1/14:0/18:1), is a specific

triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules

at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1][2][3] The

structural analysis of TAGs is crucial in food science for quality control, in nutrition for

understanding metabolic pathways, and in drug development for lipid-based formulation.[4][5]

[6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has

become an indispensable tool for the detailed characterization of TAGs due to its high

sensitivity, specificity, and ability to elucidate molecular structures.[4][6][7]

These application notes provide a comprehensive guide to the analysis of 1,3-Dioleoyl-2-
myristoyl glycerol using electrospray ionization (ESI) tandem mass spectrometry (MS/MS),

detailing expected fragmentation patterns and established experimental protocols.

Molecular Profile

Chemical Formula: C₅₃H₉₈O₆[1]

Molecular Weight: 831.3 g/mol [1]

Structure: A glycerol backbone with oleic acid (18:1) at sn-1 and sn-3, and myristic acid

(14:0) at sn-2.
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Common Source: Found in natural oils such as palm oil.[1][2][3]

Principles of Mass Spectrometric Analysis
The analysis of neutral molecules like TAGs by mass spectrometry requires an initial ionization

step. Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric

Pressure Chemical Ionization (APCI), are preferred as they minimize in-source fragmentation

and keep the molecule intact.[8]

Ionization and Adduct Formation In ESI, TAGs readily form adducts with cations present in the

solvent. For robust fragmentation and structural analysis, ammonium ([M+NH₄]⁺), sodium

([M+Na]⁺), or lithium ([M+Li]⁺) adducts are typically generated in positive ion mode.[4][9] The

choice of adduct can influence fragmentation efficiency and the type of structural information

obtained.[4] Ammonium adducts are commonly used for LC-MS applications.[9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation To elucidate the structure, the

selected precursor ion (e.g., the [M+NH₄]⁺ adduct of OΜO) is isolated and subjected to

collision-induced dissociation (CID). The primary fragmentation pathway for TAGs is the neutral

loss of their constituent fatty acids.[8][10] This process results in the formation of diacylglycerol

(DAG)-like fragment ions.

For 1,3-Dioleoyl-2-myristoyl glycerol, two main neutral loss pathways are expected:

Loss of Oleic Acid (C₁₈H₃₄O₂): This loss from the sn-1 or sn-3 position is generally the most

favorable and results in a more abundant fragment ion.

Loss of Myristic Acid (C₁₄H₂₈O₂): The loss of the fatty acid from the sn-2 position is typically

less frequent, leading to a fragment ion of lower intensity.

The relative intensities of these DAG-like fragments allow for the confident identification of the

fatty acid composition and their positional arrangement (regioisomerism) on the glycerol

backbone.[10]
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[M+NH₄]⁺ of OMO
1,3-Dioleoyl-2-myristoyl glycerol

m/z 849.3

[M+NH₄ - Oleic Acid]⁺
(Loss from sn-1/3)

m/z 566.8

  Major Pathway

[M+NH₄ - Myristic Acid]⁺
(Loss from sn-2)

m/z 620.9

  Minor Pathway
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Fragmentation pathway of [M+NH₄]⁺ of 1,3-Dioleoyl-2-myristoyl glycerol.

Experimental Protocols
The following protocols provide a framework for the analysis of 1,3-Dioleoyl-2-myristoyl
glycerol.

Protocol 1: Sample Preparation from Oil Matrix

Accurate sample preparation is critical for reproducible and reliable TAG analysis.[7]

Aliquoting: Pipette 20 µL of the oil sample into a clean glass tube.[7]

Solvent Addition: Add 10 mL of an appropriate solvent, such as isopropanol or a 2:1 (v/v)

mixture of chloroform:methanol.[7]

Dissolution: Vortex the sample vigorously for 1 minute to ensure the complete dissolution of

lipids.[7] For complex matrices, sonication in an ultrasonic bath for 5-10 minutes can aid

extraction.[7]

Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble

materials.[7]

Filtration: Carefully transfer the supernatant into an autosampler vial, passing it through a 0.2

µm PTFE syringe filter to remove particulates.[7]
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Storage: The sample is now ready for analysis. If not analyzed immediately, store at -20°C to

prevent lipid degradation.[7]

Protocol 2: LC-MS/MS Analysis

Coupling HPLC with MS allows for the separation of OΜO from other TAG species and isomers

prior to mass analysis.[6][7]

HPLC System: A high-performance liquid chromatography system.

Column: A C18 reversed-phase column is suitable for separating TAGs based on their

hydrophobicity.

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).

Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up

to a high percentage to elute the hydrophobic TAGs.

Flow Rate: 0.3 - 0.6 mL/min.

Injection Volume: 5 - 10 µL.

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Example ESI Parameters:

Capillary Voltage: 3.5 kV[8]

Cone Voltage: 40 V[8]

Source Temperature: 120 °C[8]

Desolvation Temperature: 350 °C[8]

Desolvation Gas Flow: 800 L/hr[8]
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Data Acquisition:

MS1 Scan: Acquire full scan spectra over a mass range of m/z 300-1200 to identify the

[M+NH₄]⁺ precursor ion of OΜO at m/z 849.3.

MS/MS Scan: Perform data-dependent acquisition, selecting the ion at m/z 849.3 for

fragmentation. Use a collision energy ramp (e.g., 25-45 eV) to generate a comprehensive

product ion spectrum.[8]
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Experimental workflow for LC-MS/MS analysis of triacylglycerols.
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Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy interpretation and

comparison.

Table 1: Expected Precursor and Fragment Ions for 1,3-Dioleoyl-2-myristoyl glycerol (OΜO)

This table summarizes the calculated m/z values for the primary adducts and the major

fragment ions resulting from the neutral loss of constituent fatty acids from the [M+NH₄]⁺

precursor.

Ion Description Fatty Acid Composition Calculated m/z

Precursor Ion [M+NH₄]⁺ C₅₃H₉₈O₆ + NH₄⁺ 849.3

Precursor Ion [M+Na]⁺ C₅₃H₉₈O₆ + Na⁺ 854.3

Fragment Ion (Loss of Oleic

Acid)
[M+NH₄ - C₁₈H₃₄O₂]⁺ 566.8

Fragment Ion (Loss of Myristic

Acid)
[M+NH₄ - C₁₄H₂₈O₂]⁺ 620.9

Table 2: Example Quantitative Analysis of OMO Regioisomers in Different Oil Samples

This table presents hypothetical data illustrating how the relative abundance of TAG

regioisomers can be determined and compared across different samples, similar to data

presentations in lipidomic studies.[4]

Sample
Total OMO Content
(%)

Relative
Abundance of sn-
1,3-Dioleoyl-2-
myristoyl (%)

Relative
Abundance of sn-
1,2-Dioleoyl-3-
myristoyl (%)

Palm Oil Fraction A 5.2 ± 0.4 96.1 ± 1.5 3.9 ± 0.3

Palm Oil Fraction B 3.8 ± 0.2 94.5 ± 2.1 5.5 ± 0.5

Synthetic Standard 100 >99 <1
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Conclusion

Mass spectrometry, especially when combined with liquid chromatography, offers a powerful

and precise methodology for the structural characterization and quantification of 1,3-Dioleoyl-
2-myristoyl glycerol.[4] By analyzing the specific fragmentation patterns generated from

different precursor adducts, researchers can confidently identify the fatty acid composition and

their positions on the glycerol backbone. The protocols and data presented here serve as a

robust guide for scientists and professionals engaged in lipid analysis in various fields of

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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